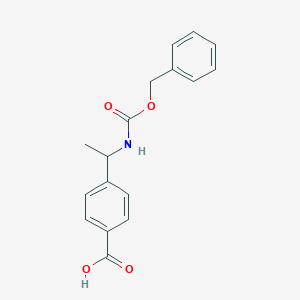

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

Descripción

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected aminoethyl group at the para position. The Cbz group serves as a protective moiety for amines during synthetic processes, enhancing stability and directing reactivity . This compound is pivotal in medicinal chemistry and organic synthesis, often acting as an intermediate for peptide coupling or prodrug development. Its structure combines the carboxylic acid functionality of benzoic acid with a sterically shielded amine, enabling controlled deprotection under mild conditions (e.g., hydrogenolysis) .

Propiedades

IUPAC Name |

4-[1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNWUGYLBANCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of the Ethyl Chain: The protected amino compound is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl chain.

Attachment to Benzoic Acid: The resulting intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The benzyloxycarbonyl group can be removed via catalytic hydrogenation to yield the free amine.

Substitution: The benzyloxycarbonyl-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of free amine compounds.

Substitution: Formation of various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for further research:

- Antibacterial and Antifungal Properties: Preliminary studies suggest that it may possess antibacterial and antifungal activities, which are essential for developing new antimicrobial agents.

- Anti-inflammatory Effects: It has been noted for potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition: Interaction studies indicate that this compound may inhibit specific enzymes, which is crucial in drug development .

Pharmaceutical Chemistry

The compound's structure allows it to participate in peptide synthesis and coupling reactions with other amino acids or peptides. This property is particularly useful in designing novel therapeutic agents.

Drug Development

Research indicates that modifications in the side chains of similar compounds can significantly alter their binding properties and biological efficacy. This highlights the potential for (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid to serve as a lead compound in drug discovery .

Targeted Therapy

The compound's affinity for biological targets such as receptors or enzymes positions it as a candidate for targeted therapies, particularly in oncology and infectious disease treatment .

Case Studies

Case Study 1: Antiviral Activity

A study demonstrated that (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid exhibited significant inhibition of viral replication in vitro against HCV protease. This suggests its potential role as an antiviral agent .

Case Study 2: Cancer Research

In cancer models, the compound enhanced apoptosis rates when combined with conventional chemotherapy agents. This indicates its potential for synergistic effects in cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid involves the cleavage of the benzyloxycarbonyl group to release the free amine. This process is typically catalyzed by enzymes or chemical reagents. The free amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Derivatives

*CAS number overlaps with tert-Boc variant due to database discrepancies. †Calculated from molecular formula. ‡CAS for 4-((2-hydroxyethoxy)carbonyl)benzoic acid .

Key Insights:

- Protecting Group Influence : The Cbz group (benzyloxycarbonyl) offers stability under acidic conditions but requires catalytic hydrogenation for removal. In contrast, the tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., trifluoroacetic acid), making it preferable for orthogonal protection strategies .

- Linker Effects : Ethyl spacers (vs. direct attachment) reduce steric hindrance, improving coupling efficiency in peptide synthesis .

- Solubility: Unprotected derivatives like 4-(2-aminoethyl)benzoic acid exhibit enhanced aqueous solubility due to free amine and carboxylic acid groups .

Actividad Biológica

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, also known as (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, is a chiral compound with significant potential in pharmaceutical chemistry. It features a benzoic acid moiety linked to a benzyloxycarbonyl amino group, which may impart unique biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

- Molecular Formula : C17H17NO4

- Molecular Weight : 299.32 g/mol

- CAS Number : 173898-15-2

The compound exists as a solid at room temperature and is characterized by its nucleophilic substitution and hydrolysis reactions due to the benzyloxycarbonyl group. This group can be selectively removed under mild conditions, allowing for further chemical modifications.

Antibacterial Properties

Studies indicate that compounds similar to this compound exhibit notable antibacterial activity. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| 4-(1-Amino-1-carboxy-ethyl)-benzoic acid | C10H11NO4 | Moderate activity against S. aureus | |

| (R)-4-(1-(((Phenylmethoxy)carbonyl)amino)ethyl)benzoic acid | C17H17NO4 | Antibacterial against E. coli | |

| 4-(1-Aminoethyl)-benzoic acid | C9H11NO2 | Low activity against Gram-positive bacteria |

Antifungal Activity

The antifungal potential of related compounds has also been explored. Research indicates that disrupting cellular antioxidation systems can effectively control fungal pathogens. The ability of certain benzaldehyde derivatives to target these systems suggests a promising avenue for developing antifungal agents.

Anti-inflammatory Effects

The presence of the benzyloxycarbonyl group in this compound may contribute to its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation pathways.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction could lead to downstream effects that mitigate inflammation or inhibit microbial growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Antibacterial Activity : A study reported that analogs showed IC50 values ranging from 200 nM to 1.4 μM against various bacterial strains, indicating moderate antibacterial efficacy compared to standard antibiotics like tetracycline .

- Antifungal Studies : Research on redox-active benzaldehydes demonstrated their ability to disrupt fungal antioxidation systems, suggesting a potential role for similar compounds in antifungal therapies .

- Anti-inflammatory Studies : Compounds targeting Cold Menthol Receptor 1 (CMR-I), including those similar to this compound, have been linked to treatments for inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD), showcasing their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 4-(1-(((benzyloxy)carbonyl)amino)ethyl)benzoic acid, and what key reaction conditions are required?

The synthesis typically involves sequential protection and coupling reactions. For example:

- Amino group protection : The ethylamine side chain is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in THF/water) to form the Cbz-protected intermediate .

- Carboxylic acid activation : The benzoic acid moiety is activated via coupling agents like CDI (1,1'-carbonyldiimidazole) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .

- Deprotection : Final deprotection steps (e.g., hydrogenolysis with Pd/C) yield the target compound. Purity is verified via HPLC (>95%) and NMR (e.g., characteristic Cbz-group peaks at δ 5.1–5.3 ppm for benzyl CH₂) .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., benzyloxy protons at δ 5.1–5.3 ppm, aromatic protons at δ 7.2–8.0 ppm) .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₈H₁₉NO₅: 354.1345) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How does the reactivity of the Cbz-protected amine in this compound influence its participation in nucleophilic substitution or oxidation reactions?

The Cbz group stabilizes the amine while allowing selective reactivity:

- Nucleophilic substitution : The ethylamine side chain can undergo alkylation under SN2 conditions (e.g., with alkyl halides in DMF/K₂CO₃) .

- Oxidation : The benzyloxy group is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants may cleave the Cbz protection, requiring careful pH control . Competing pathways (e.g., over-oxidation to nitro groups) are minimized using TEMPO/NaClO systems .

Q. What strategies are employed to resolve contradictions in biological activity data for this compound, particularly in enzyme inhibition studies?

Discrepancies in IC₅₀ values (e.g., NAMPT inhibition vs. off-target effects) are addressed via:

- Dose-response assays : Multi-point titration (0.1–100 µM) with positive controls (e.g., FK866 for NAMPT) .

- Selectivity profiling : Screening against related enzymes (e.g., PARPs) using radiolabeled substrates .

- Metabolic stability assays : Liver microsome studies (human/rat) to rule out rapid degradation artifacts .

Q. How can computational modeling predict the binding interactions of this compound with target proteins like NAMPT?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

- Identify key residues (e.g., NAMPT’s hydrophobic pocket interactions with the benzyloxy group) .

- Optimize substituent placement (e.g., ethyl vs. methyl groups for van der Waals contacts) . Free energy calculations (MM-PBSA) validate binding affinities (ΔG < −8 kcal/mol for high potency) .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s stability under varying pH conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by LC-MS analysis. Use ascorbic acid as an antioxidant in acidic conditions .

- Hydrolytic stability : Compare half-life (t₁/₂) in PBS vs. simulated gastric fluid (SGF) to assess oral bioavailability .

Q. How are isotopic labeling techniques applied to track metabolic pathways of this compound in vitro?

- ¹³C/¹⁵N labeling : Incorporate isotopes at the benzoic acid or ethylamine positions for MS/MS fragmentation studies in hepatocyte assays .

- Radiolabeled analogs : Use [¹⁴C]-labeled compounds to quantify metabolite formation via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.